molecular formula C12H11F2N3O2 B6990708 Methyl 4-[5-(difluoromethyl)pyridin-3-yl]-1-methylpyrazole-3-carboxylate

Methyl 4-[5-(difluoromethyl)pyridin-3-yl]-1-methylpyrazole-3-carboxylate

Cat. No.: B6990708
M. Wt: 267.23 g/mol
InChI Key: YLPPEPUGHHXYDU-UHFFFAOYSA-N
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Description

Methyl 4-[5-(difluoromethyl)pyridin-3-yl]-1-methylpyrazole-3-carboxylate is a synthetic organic compound characterized by its unique structure, which includes a difluoromethyl group attached to a pyridine ring and a pyrazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 4-[5-(difluoromethyl)pyridin-3-yl]-1-methylpyrazole-3-carboxylate typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:

    Formation of the Pyridine Intermediate: The synthesis begins with the preparation of 5-(difluoromethyl)pyridine. This can be achieved through the difluoromethylation of a suitable pyridine derivative using reagents such as difluoromethyl bromide in the presence of a base like potassium carbonate.

    Pyrazole Ring Formation: The next step involves the formation of the pyrazole ring. This can be done by reacting the pyridine intermediate with hydrazine and a suitable diketone under reflux conditions.

    Esterification: The final step is the esterification of the carboxylic acid group to form the methyl ester. This can be achieved using methanol and a catalytic amount of sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to enhance yield and purity. This includes the use of continuous flow reactors for better control of reaction parameters and the implementation of purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-[5-(difluoromethyl)pyridin-3-yl]-1-methylpyrazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride, which can reduce the ester group to an alcohol.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyridine ring, using reagents like sodium hydride and alkyl halides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium hydride in dimethylformamide (DMF).

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted pyridine derivatives.

Scientific Research Applications

Chemistry

In chemistry, Methyl 4-[5-(difluoromethyl)pyridin-3-yl]-1-methylpyrazole-3-carboxylate is used as a building block for the synthesis of more complex molecules

Biology and Medicine

In biological and medicinal research, this compound is investigated for its potential as a pharmacophore in drug design. The difluoromethyl group is known to improve metabolic stability and bioavailability, making it a valuable moiety in the development of new pharmaceuticals.

Industry

In the industrial sector, this compound is explored for its use in agrochemicals, particularly as a precursor for the synthesis of herbicides and fungicides. Its stability and reactivity make it suitable for large-scale production and application.

Mechanism of Action

The mechanism of action of Methyl 4-[5-(difluoromethyl)pyridin-3-yl]-1-methylpyrazole-3-carboxylate involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoromethyl group can enhance binding affinity and selectivity towards these targets, leading to the modulation of biological pathways. For instance, in medicinal chemistry, it may inhibit specific enzymes involved in disease progression, thereby exerting therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 4-[5-(trifluoromethyl)pyridin-3-yl]-1-methylpyrazole-3-carboxylate
  • Methyl 4-[5-(chloromethyl)pyridin-3-yl]-1-methylpyrazole-3-carboxylate
  • Methyl 4-[5-(bromomethyl)pyridin-3-yl]-1-methylpyrazole-3-carboxylate

Uniqueness

Compared to similar compounds, Methyl 4-[5-(difluoromethyl)pyridin-3-yl]-1-methylpyrazole-3-carboxylate is unique due to the presence of the difluoromethyl group, which imparts distinct physicochemical properties such as increased lipophilicity and metabolic stability. These properties can enhance the compound’s performance in various applications, making it a valuable candidate for further research and development.

Properties

IUPAC Name

methyl 4-[5-(difluoromethyl)pyridin-3-yl]-1-methylpyrazole-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11F2N3O2/c1-17-6-9(10(16-17)12(18)19-2)7-3-8(11(13)14)5-15-4-7/h3-6,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLPPEPUGHHXYDU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)C(=O)OC)C2=CC(=CN=C2)C(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11F2N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

267.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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